2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one
Overview
Description
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one is a heterocyclic compound with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol . It is characterized by a spirocyclic structure, which includes a phenyl group and two nitrogen atoms within a seven-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a ketone or aldehyde in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may involve heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of raw materials, reaction efficiency, and the ability to maintain stringent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2,6-diazaspiro[3.3]heptane: Lacks the carbonyl group present in 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one.
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-ol: Contains a hydroxyl group instead of a carbonyl group.
2-Phenyl-2,6-diazaspiro[3.3]heptan-1-thione: Features a thiocarbonyl group in place of the carbonyl group.
Uniqueness
This compound is unique due to its spirocyclic structure and the presence of both a phenyl group and a carbonyl group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-phenyl-2,6-diazaspiro[3.3]heptan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-10-11(6-12-7-11)8-13(10)9-4-2-1-3-5-9/h1-5,12H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOYKNYAYFJVST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CN(C2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735110 | |
Record name | 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960079-47-4 | |
Record name | 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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